2-(N-Methylcyclopropanecarboxamido)acetic acid
Description
2-(N-Methylcyclopropanecarboxamido)acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a methyl-substituted cyclopropane ring fused to an acetamide backbone. The molecule combines the steric and electronic effects of a strained cyclopropane ring with the hydrogen-bonding capacity of the carboxylic acid and amide functional groups. Its molecular formula is inferred as C₇H₉NO₃, with a molecular weight of 155.15 g/mol (calculated based on structural analogs like cyclopropane carboxamides and acetic acid derivatives ).
Properties
IUPAC Name |
2-[cyclopropanecarbonyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(4-6(9)10)7(11)5-2-3-5/h5H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEXRJPSOUALOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methylcyclopropanecarboxamido)acetic acid typically involves the amidation of carboxylic acids. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) . The reaction conditions often include the use of glacial acetic acid to absorb water produced during the reaction, resulting in good to very good yields (68-89%) .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific industrial methods can vary, but they generally focus on cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-(N-Methylcyclopropanecarboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, amidation reactions often use coupling reagents and catalysts, while oxidation and reduction reactions require specific oxidizing or reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(N-Methylcyclopropanecarboxamido)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and other bioactive compounds.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N-Methylcyclopropanecarboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Reactivity Insights
- Cyclopropane vs. Cyclopentane Rings : The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions compared to cyclopentane derivatives . This strain may also improve binding affinity in enzyme inhibition studies.
- N-Methyl Substitution: The methyl group on the amide nitrogen reduces hydrogen-bonding capacity but increases metabolic stability compared to non-methylated analogs like (1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid .
- Fluorinated Analogs : Difluoroacetic acid () exhibits stronger acidity (pKa ~1.3) than the target compound (predicted pKa ~4.5 for the carboxylic acid group), highlighting the electron-withdrawing effects of fluorine .
Notes on Data Limitations
Synthetic Routes : Industrial preparation methods for cyclopropane carboxamides often involve [2+1] cycloadditions or carbene insertion, but specifics for this compound require further investigation .
Biological Activity: While cyclopropane rings are known to enhance bioactivity in antibiotics (e.g., tetracyclines), the target compound’s efficacy remains untested .
Biological Activity
2-(N-Methylcyclopropanecarboxamido)acetic acid, with the CAS number 926213-98-1, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₇H₁₃N₃O₂
- Molecular Weight: 157.19 g/mol
This compound features a cyclopropane ring attached to an acetamido group, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: In Vivo Efficacy
A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction: It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Flavone Acetic Acid | Moderate | High |
| Acetic Acid | Low | Low |
This table illustrates that while flavone acetic acid shows high anticancer activity, this compound exhibits a balanced profile with notable antimicrobial properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
